molecular formula C8H8ClNO2 B1295656 Ethyl 5-chloronicotinate CAS No. 20825-98-3

Ethyl 5-chloronicotinate

Cat. No.: B1295656
CAS No.: 20825-98-3
M. Wt: 185.61 g/mol
InChI Key: NPPHNBKRBUSDQB-UHFFFAOYSA-N
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Description

Ethyl 5-chloronicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol.

Scientific Research Applications

Ethyl 5-chloronicotinate has diverse applications in scientific research:

Safety and Hazards

While specific safety and hazard information for Ethyl 5-chloronicotinate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Ethyl 5-chloronicotinate is a chemical compound that is structurally similar to Methyl nicotinate . Methyl nicotinate is a methyl ester of Niacin used to treat muscle and joint pain . .

Mode of Action

Methyl nicotinate, a structurally similar compound, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life

Biochemical Pathways

The metabolism of alcohol, a related compound, can profoundly affect the balance of other biochemical pathways . Ethanol activates metabolic pathways that move electrons across metabolites (oxidative metabolism) or incorporate ethyl alcohol into other chemical structures (nonoxidative metabolism) .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .

Result of Action

The atypical cell cycle regulator, spy1, can override cell cycle checkpoints, including those activated by the tumour suppressor p53 which mediates mammary stem cell homeostasis . Spy1 has also been shown to promote expansion of select stem cell populations in other developmental systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Human exposure to environmental EDCs has received increased awareness due to their association with altered human health . Similarly, exogenous factors play an important role in etiologies of acne, which leads to a group of environmental factors-induced acne including dioxin-induced chloracne, coal tar acne, cigarette smoking, and UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-chloronicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl nicotinate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. Another method involves the cyclization of intermediates derived from the reaction of vinyl butyl ether with Vilsmeier salt, followed by condensation with ethyl cyanoacetate and subsequent annulation in hydrochloric acid ethanol solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of solid phosgene and N,N-dimethylformamide to generate Vilsmeier salt, which then reacts with vinyl butyl ether to form intermediates. These intermediates undergo further reactions, including condensation and cyclization, to yield this compound. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-chloronicotinic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or dimethylformamide.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solutions.

Major Products:

Comparison with Similar Compounds

Ethyl 5-chloronicotinate can be compared with other nicotinic acid derivatives:

These comparisons highlight the unique properties of this compound, such as its reactivity and solubility, which make it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHNBKRBUSDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174943
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20825-98-3
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethanol (66 mL) and DMF (66 mL) was added Et3N (29.4 mL), 1,3-propanediylbis(diphenylphosphine) (3.48 g) and palladium acetate (1.9 g) in ice-water bath. To this was added 5-chloro-3-pyridinyl trifluoromethanesulfonate (22.1 g) at the temperature. The mixture was stirred at 50° C. for 4 hours under CO (1 atom). The mixture was partitioned betwwen EtOAc and water. The aqueous layer was extracted with EtOAc. The combined organic layer was washed with water three times, dried over MgSO4 and evaporated in vacuo. The residue was purified by silica gel column chromatography (silica gel, 200 mL) eluted with hexane-EtOAc=15-1 and 10-1 to give ethyl 5-chloronicotinate (10.5 g) as a pale brown oil.
Quantity
66 mL
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reactant
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66 mL
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3.48 g
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ice water
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0 (± 1) mol
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1.9 g
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29.4 mL
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solvent
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22.1 g
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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